(5-Methylfuran-3-yl)methanamine
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Overview
Description
(5-Methylfuran-3-yl)methanamine is an organic compound belonging to the class of furan derivatives It features a furan ring substituted with a methyl group at the 5-position and an aminomethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylfuran-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-methylfuran.
Formylation: The furan ring is formylated at the 3-position using a Vilsmeier-Haack reaction, resulting in 5-methyl-3-formylfuran.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Amination: Finally, the hydroxymethyl group is converted to an aminomethyl group through a reductive amination process using ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: 5-Methyl-3-furancarboxaldehyde or 5-Methyl-3-furancarboxylic acid.
Reduction: Various amine derivatives.
Substitution: Substituted furan derivatives with different functional groups.
Scientific Research Applications
(5-Methylfuran-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial and antifungal properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Methylfuran-3-yl)methanamine involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
(5-Methylfuran-2-yl)methanamine: Similar structure but with the aminomethyl group at the 2-position.
(5-Methylfuran-4-yl)methanamine: Similar structure but with the aminomethyl group at the 4-position.
Uniqueness: (5-Methylfuran-3-yl)methanamine is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
(5-methylfuran-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-2-6(3-7)4-8-5/h2,4H,3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEWFVSQKKVQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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